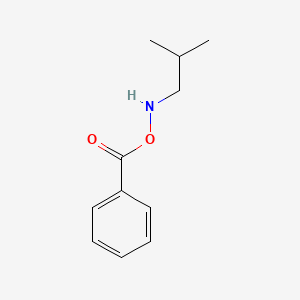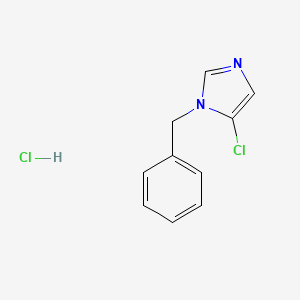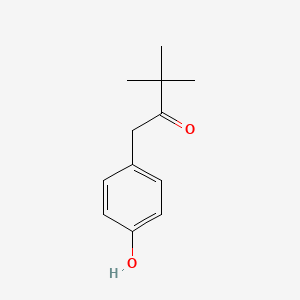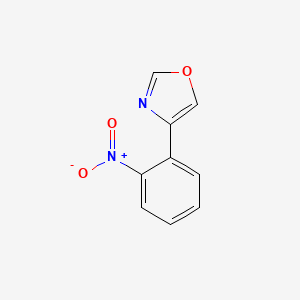
1-(3-Bromopropyl)-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-1,2,3-triazole is an organic compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-1,2,3-triazole can be synthesized through various methods. One common approach involves the reaction of 1,2,3-triazole with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve product purity.
化学反応の分析
Types of Reactions: 1-(3-Bromopropyl)-1,2,3-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form 1-(3-aminopropyl)-1,2,3-triazole.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted triazoles.
Oxidation: Formation of triazole oxides.
Reduction: Formation of 1-(3-aminopropyl)-1,2,3-triazole.
科学的研究の応用
1-(3-Bromopropyl)-1,2,3-triazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound is used in the development of novel materials, including polymers and coordination complexes.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex molecules, facilitating the construction of triazole-containing compounds.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-1,2,3-triazole depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, enhancing its binding affinity and specificity.
類似化合物との比較
- 1-(2-Bromopropyl)-1,2,3-triazole
- 1-(4-Bromobutyl)-1,2,3-triazole
- 1-(3-Chloropropyl)-1,2,3-triazole
Uniqueness: 1-(3-Bromopropyl)-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromine atom at the 3-position of the propyl chain allows for selective nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C5H8BrN3 |
|---|---|
分子量 |
190.04 g/mol |
IUPAC名 |
1-(3-bromopropyl)triazole |
InChI |
InChI=1S/C5H8BrN3/c6-2-1-4-9-5-3-7-8-9/h3,5H,1-2,4H2 |
InChIキー |
JECFPSKVCCYTMT-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=N1)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(Benzyloxy)methyl]-2H-tetrazole](/img/structure/B11925667.png)











